molecular formula C23H19N5O3S B2835274 N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1171196-97-6

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2835274
CAS No.: 1171196-97-6
M. Wt: 445.5
InChI Key: LUGYCQHDHTVVBN-UHFFFAOYSA-N
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Description

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its derivatives have been synthesized and evaluated for their biological activities across various studies. These compounds exhibit a range of pharmacological activities due to their structural diversity and interaction with different biological targets.

  • Anti-inflammatory Properties : A study by Nikalje, Hirani, and Nawle (2015) on the synthesis and evaluation of derivatives as anti-inflammatory agents showed promising results. These compounds demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, with further molecular docking studies indicating binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).

  • Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity through various in vitro assays. The study revealed significant antioxidant properties of these compounds, attributed to their chemical structure and ability to scavenge free radicals (Chkirate et al., 2019).

  • Analgesic Effects : Research on novel thiazole derivatives incorporating a pyrazole moiety has shown them to possess analgesic properties. These compounds were evaluated using the tail immersion method in mice, with some showing high analgesic activity, highlighting the potential therapeutic applications in pain management (Saravanan et al., 2011).

  • Anticonvulsant Evaluation : Nath et al. (2021) explored the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. The study found significant anticonvulsant effects against both maximal electroshock and pentylenetetrazole-induced seizures in mice, suggesting potential applications in epilepsy treatment (Nath et al., 2021).

  • Antimicrobial Activities : Compounds with the core structure of this compound have also demonstrated antimicrobial efficacy. Studies have reported the synthesis of various heterocycles incorporating this moiety, showing potent antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as new antimicrobial agents (Bondock et al., 2008).

Properties

IUPAC Name

N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-12-8-13(2)20-17(9-12)32-23(25-20)28-18(10-14(3)26-28)24-19(29)11-27-21(30)15-6-4-5-7-16(15)22(27)31/h4-10H,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYCQHDHTVVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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